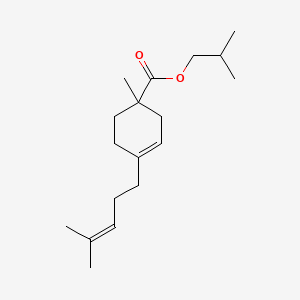

2-Methylpropyl 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate

Description

This compound is a cyclohexene derivative featuring a carboxylate ester group at position 1, a methyl group at position 1, and a 4-methyl-3-pentenyl substituent at position 4 of the cyclohexene ring. The ester moiety is derived from 2-methylpropyl (isobutyl), contributing to its lipophilic character.

Propriétés

Numéro CAS |

72727-55-0 |

|---|---|

Formule moléculaire |

C18H30O2 |

Poids moléculaire |

278.4 g/mol |

Nom IUPAC |

2-methylpropyl 1-methyl-4-(4-methylpent-3-enyl)cyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C18H30O2/c1-14(2)7-6-8-16-9-11-18(5,12-10-16)17(19)20-13-15(3)4/h7,9,15H,6,8,10-13H2,1-5H3 |

Clé InChI |

CBAABHLYEHHMIM-UHFFFAOYSA-N |

SMILES canonique |

CC(C)COC(=O)C1(CCC(=CC1)CCC=C(C)C)C |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Route

The preparation of 2-Methylpropyl 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate typically involves the esterification of the corresponding carboxylic acid, 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylic acid , with 2-methylpropanol (isobutanol). This classical esterification is generally catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylic acid + 2-methylpropanol | Esterification reaction under acidic catalysis (e.g., H2SO4 or p-TSA) with removal of water to drive equilibrium forward. |

| 2 | Purification | Isolation by extraction, drying, and distillation or chromatography to obtain pure ester. |

Detailed Example from Literature

Although specific detailed experimental procedures for this exact compound are scarce in open literature, analogous cyclohexene ester derivatives have been synthesized using the following approach, which can be adapted:

- Raw materials: The carboxylic acid precursor is synthesized or procured, and 2-methylpropanol is used as the alcohol component.

- Catalyst: p-Toluenesulfonic acid (p-TSA) or sulfuric acid is added to catalyze the esterification.

- Solvent and conditions: The reaction is performed under reflux in a suitable solvent such as toluene or directly with the alcohol acting as solvent.

- Water removal: Using a Dean-Stark apparatus or molecular sieves to continuously remove water formed during esterification to push the reaction to completion.

- Workup: After completion, the reaction mixture is neutralized, extracted with organic solvents, dried over anhydrous sodium sulfate, and purified by fractional distillation or chromatography.

This method aligns with general esterification protocols for similar cyclohexene carboxylic acid derivatives.

Alternative Synthetic Strategies

Patent literature and related synthetic routes for similar cyclohexene derivatives suggest additional preparative steps that could precede esterification:

- Grignard Addition: Preparation of substituted cyclohexene intermediates by addition of organomagnesium reagents to α,β-unsaturated ketones or aldehydes, followed by oxidation or functional group transformation to yield the carboxylic acid precursor.

- Cyclohexene Ring Functionalization: Starting from cyclohexene or substituted cyclohexene, functionalization at the 1- and 4-positions via allylic substitution or cross-coupling reactions to introduce the 4-methyl-3-pentenyl side chain.

- Hydrogenation and oxidation steps: To control stereochemistry and oxidation state before final esterification.

These synthetic pathways are consistent with advanced organic synthesis techniques for complex cyclic esters and are documented in patent examples for related compounds.

Analytical Data and Characterization

Typical characterization techniques used to confirm the structure and purity of 2-Methylpropyl 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate include:

| Technique | Purpose | Expected Data/Result |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation, substitution pattern | ^1H NMR and ^13C NMR showing signals consistent with cyclohexene ring, methyl, and pentenyl groups. |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z = 278.4 (M+) |

| Infrared Spectroscopy (IR) | Functional group identification | Ester carbonyl stretch ~1735 cm^-1, alkene C=C stretch ~1650 cm^-1 |

| Gas Chromatography (GC) | Purity and reaction monitoring | Single peak corresponding to ester product |

| Elemental Analysis | Composition verification | Consistent with C18H30O2 formula |

These data ensure the compound's identity and purity for research applications.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Acid-Catalyzed Esterification | Direct esterification of carboxylic acid with 2-methylpropanol under reflux with acid catalyst | Straightforward, well-established | Requires removal of water, equilibrium reaction |

| Grignard Addition + Oxidation + Esterification | Multi-step synthesis starting from ketones/aldehydes to build cyclohexene acid precursor | Allows for structural complexity and stereocontrol | Multi-step, requires organometallic reagents |

| Biological Isolation (Less common) | Extraction from natural sources (e.g., plant roots) | Potentially greener approach | Low yield, complex mixtures |

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ester group (-COO-) is susceptible to hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid and alcohol. For this compound, hydrolysis would produce 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylic acid and 2-methylpropanol (isobutyl alcohol).

Research Findings :

-

Analogous esters, such as methyl 4-methyl-3-cyclohexene-1-carboxylate (CAS: 6493-79-4), undergo hydrolysis to form stable carboxylic acids under mild alkaline conditions .

-

The steric hindrance from the cyclohexene ring and branched side chain may slow hydrolysis kinetics compared to linear esters .

Cyclohexene Ring Reactivity

The cyclohex-3-ene ring can participate in electrophilic addition (e.g., hydrogenation, halogenation) and Diels-Alder reactions .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Saturated cyclohexane derivative |

| Halogenation | Br₂ (in inert solvent) | Dibromo-adduct at the double bond |

| Diels-Alder | Dienophile (e.g., maleic anhydride) | Cycloadduct formation |

Key Observations :

-

Hydrogenation of similar cyclohexene derivatives (e.g., 4-methylcyclohex-3-ene carboxylates) yields fully saturated products with retained ester functionality .

-

Diels-Alder reactivity is contingent on the ring’s electron density and steric accessibility .

Oxidation of the 4-Methyl-3-Pentenyl Side Chain

The unsaturated side chain (4-methyl-3-pentenyl) contains a double bond that can undergo oxidation or epoxidation.

| Reaction | Reagents | Products |

|---|---|---|

| Epoxidation | m-CPBA | Epoxide derivative |

| Ozonolysis | O₃, Zn/H₂O | Aldehydes/ketones |

| Hydroxylation | OsO₄, H₂O₂ | Diol formation |

Supporting Data :

-

Oxidation of analogous terpene-derived side chains (e.g., in myrac aldehyde derivatives) produces epoxides and diols, depending on the oxidizing agent .

-

Ozonolysis of similar alkenes generates carbonyl compounds, as observed in studies of cyclohexene-carboxylate analogs .

Thermal and Photochemical Stability

The compound’s stability under heat or UV light is critical for applications in fragrances and polymers.

| Condition | Observation |

|---|---|

| Thermal (150–200°C) | Partial decomposition via retro-Diels-Alder pathways . |

| UV Exposure | Potential for [2+2] cycloaddition or isomerization . |

Industrial Relevance :

Applications De Recherche Scientifique

One of the primary applications of 2-Methylpropyl 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate is in organic synthesis. Its structure allows it to serve as an intermediate in the synthesis of more complex organic compounds.

Case Study: Synthesis of Flavor Compounds

Recent studies have demonstrated the use of this compound as a precursor for synthesizing specific flavor and fragrance compounds. It can be transformed through various reactions such as esterification or hydrolysis to yield products with desirable olfactory properties.

Fragrance Industry

The compound's aromatic properties make it suitable for use in the fragrance industry. It can be utilized to create synthetic fragrances that mimic natural scents.

Application Insight:

Fragrance formulations often require compounds that can blend well with other ingredients while providing a lasting scent profile. The cyclohexene moiety in this compound enhances its volatility and stability, making it an attractive candidate for perfumes and cosmetics.

Therapeutic Applications

While research is still emerging, there are indications that 2-Methylpropyl 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate may have potential therapeutic applications.

Research Findings:

Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory and antioxidant properties. Further research is needed to explore whether this specific compound can be utilized in pharmacological contexts, particularly concerning neuroprotection or as an anti-inflammatory agent.

Industrial Applications

In addition to its applications in fragrance and synthesis, this compound may find uses in industrial settings, particularly in the production of polymers or as a solvent.

Table: Potential Industrial Uses

| Application Area | Description |

|---|---|

| Polymer Production | Possible use as a monomer or additive |

| Solvent | May act as a solvent due to its chemical properties |

| Chemical Intermediate | Serves as an intermediate for various chemical reactions |

Mécanisme D'action

The mechanism of action of 2-Methylpropyl 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .

Comparaison Avec Des Composés Similaires

Structural Isomers: Positional Variations

A key structural isomer is 2-Methylpropyl 1-Methyl-3-(4-Methyl-3-Pentenyl)cyclohex-3-ene-1-carboxylate (CAS 72727-56-1), where the 4-methyl-3-pentenyl group is at position 3 instead of position 4 . This positional difference alters steric and electronic effects:

- Electronic Effects : The conjugation of the double bond in the cyclohexene ring (position 3) with substituents at position 4 could enhance resonance stabilization compared to the isomer.

Table 1: Structural Comparison of Isomers

Functional Group Analogues

Aldehyde Derivative

1-Methyl-4-(4-Methyl-3-Pentenyl)cyclohex-3-ene-1-carbaldehyde (CAS 21129-27-1) replaces the carboxylate ester with an aldehyde group . Key differences:

- Reactivity : Aldehydes undergo nucleophilic addition (e.g., with Grignard reagents) more readily than esters.

- Polarity : The aldehyde’s higher polarity may reduce lipid solubility compared to the ester.

Amino Derivatives

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride () and its cyclopentane analogue feature smaller rings (cyclobutane/cyclopentane) and an amino group. These differences lead to:

- Ring Strain : Cyclobutane derivatives exhibit higher strain, increasing reactivity.

- Basicity: The amino group introduces basicity, enabling salt formation (e.g., hydrochlorides) for pharmaceutical applications .

Table 2: Functional Group Comparison

Lumped Surrogates in Environmental Modeling

highlights "lumping strategies" where structurally similar compounds (e.g., esters, aldehydes) are grouped into surrogate categories. While the target compound’s environmental behavior is unspecified, its ester group and unsaturated ring suggest:

- Atmospheric Reactivity : Likely to undergo oxidation via OH radicals, similar to other unsaturated esters.

- Degradation Pathways : Ester hydrolysis may yield carboxylic acids and alcohols under acidic/basic conditions.

Q & A

Basic: What are the optimal synthetic routes for 2-methylpropyl 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate?

Methodological Answer:

The compound is synthesized via Michael addition or aldol condensation strategies, leveraging α,β-unsaturated carbonyl intermediates. For example, cyclohexene carboxylates are often prepared by refluxing chalcone derivatives with ethyl acetoacetate in alkaline ethanol (e.g., 10% NaOH) . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically influence yield. Post-synthesis purification typically involves column chromatography or recrystallization.

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR : H and C NMR identify substituent positions and stereochemistry. For example, cyclohexene proton signals appear between δ 5.2–6.0 ppm, while aldehyde protons resonate near δ 9.5–10.0 ppm .

- X-ray Diffraction : Single-crystal X-ray analysis with SHELXL software refines bond lengths, angles, and torsion angles. Disorder in cyclohexene rings (e.g., envelope vs. half-chair conformations) can be modeled using occupancy ratios .

- GC-MS : Confirms molecular weight (206.32 g/mol) and fragmentation patterns .

Basic: How is this compound analyzed in complex mixtures (e.g., plant extracts or reaction byproducts)?

Methodological Answer:

Reverse-phase HPLC with UV detection (λ = 210–280 nm) or GC-MS with non-polar columns (e.g., DB-5) are standard. For quantification, internal standards like deuterated analogs improve precision. Mass spectral libraries (e.g., NIST) aid in identifying characteristic ions (e.g., m/z 206 for [M]) .

Advanced: How is crystallographic disorder resolved in cyclohexene derivatives of this compound?

Methodological Answer:

Disordered regions (e.g., cyclohexene rings or substituents) are modeled using split-atom refinement in SHELXL. Occupancy ratios (e.g., 0.684:0.316) are refined alongside anisotropic displacement parameters. Conformational analysis via Cremer-Pople puckering parameters distinguishes envelope, half-chair, or screw-boat geometries . Hydrogen-bonding networks (C–H···O) stabilize packing and are validated using Mercury software .

Advanced: What computational methods predict the compound’s reactivity and electronic properties?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and Fukui indices to predict electrophilic/nucleophilic sites. Solvent effects (e.g., ethanol) are modeled using the PCM approach. Molecular dynamics simulations assess conformational stability in biological matrices .

Advanced: How are contradictions in spectral data (e.g., NMR vs. X-ray) resolved?

Methodological Answer:

Discrepancies between solution (NMR) and solid-state (X-ray) structures arise from dynamic effects (e.g., ring puckering). 2D NMR techniques (COSY, NOESY) clarify through-space interactions, while variable-temperature NMR probes conformational exchange. X-ray restraints are cross-validated with Hirshfeld surface analysis to assess intermolecular forces .

Advanced: What mechanistic insights exist for its potential endocrine-disrupting activity?

Methodological Answer:

In vitro assays (e.g., ER/AR reporter gene tests) screen for receptor binding. Molecular docking (AutoDock Vina) predicts interactions with ligand-binding domains of estrogen receptors. Metabolite identification via LC-HRMS reveals oxidation products (e.g., epoxides) that may enhance toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.